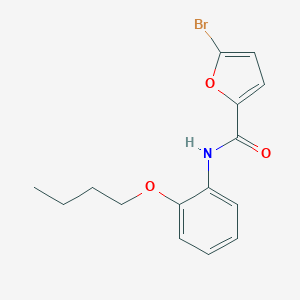
N-(3-carbamoylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoylphenyl)pyridine-4-carboxamide, also known as 3-CPA, is a chemical compound used in scientific research. It belongs to the class of N-phenylpyridine-2-carboxamides and has been studied for its potential therapeutic effects on various diseases.
Mécanisme D'action
The mechanism of action of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the production of amyloid beta peptides. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-carbamoylphenyl)pyridine-4-carboxamide depend on the specific disease and experimental conditions. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function in animal models. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its potential therapeutic effects on various diseases and its well-characterized mechanism of action. However, the limitations of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects on other diseases, and the optimization of its pharmacological properties. Additionally, the combination of N-(3-carbamoylphenyl)pyridine-4-carboxamide with other compounds or therapies may enhance its therapeutic effects and reduce its toxicity. Overall, the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the reaction of 3-aminobenzoic acid and 4-pyridinecarboxylic acid with the use of coupling agents and solvents. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as NMR and IR.
Applications De Recherche Scientifique
N-(3-carbamoylphenyl)pyridine-4-carboxamide has been studied for its potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and inflammation. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides, which are associated with the development of the disease. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Propriétés
Nom du produit |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-2-1-3-11(8-10)16-13(18)9-4-6-15-7-5-9/h1-8H,(H2,14,17)(H,16,18) |
Clé InChI |
BEWJROZSIKCCJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)

